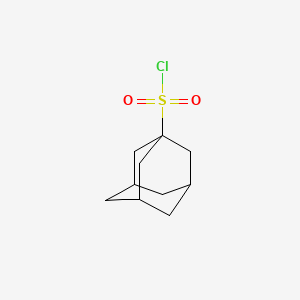

Adamantane-1-sulfonyl chloride

Descripción

Contextualization within Adamantane (B196018) Chemistry and Polycyclic Systems

Adamantane is a tricyclic hydrocarbon with a highly symmetrical and rigid structure resembling a diamondoid. This unique three-dimensional framework imparts notable stability. guidechem.com When a sulfonyl chloride group (-SO₂Cl) is attached to one of the bridgehead carbons of the adamantane cage, it forms adamantane-1-sulfonyl chloride. This functionalization enhances the reactivity of the otherwise less reactive adamantane, making it a versatile intermediate for further chemical modifications.

The bulky adamantane group exerts significant steric hindrance, which can influence the reaction pathways of the attached sulfonyl chloride. For instance, it can slow down certain reaction types, such as Sₙ2 reactions, while potentially stabilizing reactive intermediates in other pathways. This combination of a stable, rigid core and a reactive functional group allows for the synthesis of unique molecular architectures that are of great interest in materials science and medicinal chemistry. guidechem.com

Significance as a Foundational Reagent and Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of a wide array of organic molecules. lookchem.com The sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is harnessed in several key transformations:

Formation of Sulfonamides: One of the most common applications is its reaction with primary and secondary amines to form adamantyl sulfonamides. This reaction is fundamental in the creation of new pharmaceutical candidates, as the sulfonamide group is a well-established pharmacophore. molport.com

Synthesis of Sulfonate Esters: The compound readily reacts with alcohols to produce sulfonate esters. molport.com These esters are themselves useful intermediates in further synthetic steps.

Coupling Reactions: It participates in various coupling reactions, enabling the construction of more complex molecular frameworks that incorporate the rigid adamantane scaffold.

The versatility of this compound as a synthetic intermediate is a primary driver of its academic and industrial relevance. A stable and high-yield synthesis method for the compound has been developed, which is suitable for large-scale production, further enhancing its utility. guidechem.com

Overview of Key Research Trajectories and Academic Relevance

The unique properties of this compound have propelled its use in several key areas of research:

Medicinal Chemistry: Adamantane derivatives have shown promise for their biological activities, including antiviral, antibacterial, and anticancer properties. this compound is a key intermediate in the synthesis of new drug candidates. For example, it has been used to modify existing drugs to improve their efficacy and pharmacokinetic properties. Research has specifically highlighted its role in developing inhibitors for enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which could enhance the effectiveness of certain cancer therapies.

Materials Science: The rigid and stable nature of the adamantane core makes it an attractive component for high-performance polymers and other advanced materials. this compound provides a reactive handle to incorporate this bulky group into polymer chains.

Biomolecule Modification: In biological research, the compound can be used to attach a sulfonyl group to biomolecules like proteins. This labeling can help in tracking these molecules in cellular studies or altering their properties for experimental purposes.

The ongoing exploration of this compound in these and other areas underscores its continued importance in the field of chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClO₂S |

| Molecular Weight | 234.74 g/mol |

| Melting Point | 124-125 °C |

| Appearance | Solid |

| Purity | Typically ≥95% |

Structure

3D Structure

Propiedades

IUPAC Name |

adamantane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZYXOXYBQDLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510077 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24053-96-1 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | adamantane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Adamantane 1 Sulfonyl Chloride

Classical and Established Synthetic Routes

The traditional synthesis of adamantane-1-sulfonyl chloride often involves multi-step processes, beginning with the functionalization of the adamantane (B196018) core, followed by the introduction and conversion of a sulfur-containing group.

Sulfonation of Adamantane Derivatives and Subsequent Halogenation

One of the foundational methods for synthesizing this compound involves the sulfonation of adamantane, followed by a halogenation step. A common approach is the direct chlorosulfonylation of adamantane. This reaction typically utilizes chlorosulfonic acid to introduce the sulfonyl chloride group onto the adamantane cage. This functionalization enhances the reactivity of the adamantane, preparing it for further chemical modifications.

Another pathway begins with adamantane and its reaction with a mixture of thionyl chloride and aluminum trichloride (B1173362). This forms an adamantane sulfinyl chloride intermediate. prepchem.com This intermediate is then oxidized to yield the final this compound. A patent describes a method where adamantane is reacted with thionyl chloride in the presence of aluminum chloride, followed by oxidation to produce this compound. google.com

A different approach starts with the preparation of adamantane thiol from chloroadamantane and sodium hydrogen sulfide (B99878). The resulting adamantane thiol is then oxidized to form this compound. guidechem.com This method is noted for its potential for large-scale production due to its simplicity and the generation of fewer by-products. guidechem.com

The halogenation of adamantane itself can be a precursor step. Noncatalytic halogenation of adamantane with bromine or iodine monochloride has been shown to proceed via a cluster mechanism, selectively forming 1-haloadamantanes. nih.gov These halogenated adamantanes can then be converted to the target sulfonyl chloride.

Utilization of Chlorinating Reagents (e.g., Thionyl Chloride) in Sulfonyl Chloride Formation

Thionyl chloride is a crucial reagent in several synthetic routes to this compound. It is widely used to convert carboxylic acids to their corresponding acyl chlorides, a common step in the synthesis of various adamantane derivatives. acs.orgwikipedia.org For instance, 1-adamantanecarboxylic acid can be converted to its acid chloride using thionyl chloride.

In a more direct application, thionyl chloride is used in the formation of the sulfinyl chloride intermediate from adamantane, as mentioned previously. prepchem.comgoogle.com The reaction of adamantane with thionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride is a key step in this process. prepchem.comgoogle.com The subsequent oxidation of the sulfinyl chloride yields the desired sulfonyl chloride.

The following table summarizes a classical synthesis approach:

| Step | Reagents/Conditions | Product |

| 1. Sulfinyl Chloride Formation | Adamantane, Thionyl Chloride (SOCl₂), Aluminum Trichloride (AlCl₃) | 1-Adamantane sulfinyl chloride |

| 2. Oxidation | 1-Adamantane sulfinyl chloride, Oxidizing agent (e.g., hydrogen peroxide) | This compound |

Advanced and Emerging Synthetic Strategies

Recent research has focused on developing more direct, efficient, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Direct Functionalization of Adamantane Frameworks to Introduce Sulfonyl Chloride Moieties

Direct C-H functionalization of adamantane represents a significant advancement in simplifying the synthesis of its derivatives. nih.govamazonaws.com These methods aim to directly introduce a functional group, such as a sulfonyl group, onto the adamantane skeleton, bypassing the need for pre-functionalized starting materials. nih.gov While direct sulfonyl chloride introduction is still an area of active research, related direct functionalizations highlight the potential of this approach. For example, light-enabled formylation and dual Ni/Ir photoredox catalysis for esterification have demonstrated the feasibility of directly modifying the adamantane C-H bonds. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher selectivity and efficiency. In the context of adamantane chemistry, various metal catalysts have been employed for functionalization reactions. acs.org For instance, iron(III)-catalyzed halogenation of sulfonate esters provides a route to halo-adamantanes, which can be precursors for sulfonyl chloride synthesis. researchgate.net

Copper-catalyzed reactions have also shown promise. For example, a copper-catalyzed intermolecular dithiocarbamation-difunctionalization of alkenes utilizes sulfonyl chlorides as a reactant, demonstrating the utility of catalytic systems in forming C-S bonds. wiley.com While not a direct synthesis of this compound, such catalytic methods could be adapted for its preparation.

The development of photoredox and H-atom transfer catalysis has enabled the direct C-H alkylation of adamantanes with excellent chemoselectivity for the strong tertiary C-H bonds. amazonaws.com This strategy could potentially be extended to introduce sulfur-containing functional groups.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methods. This includes the use of less hazardous reagents, environmentally benign solvents, and processes that minimize waste. researchgate.netrsc.org

For the synthesis of sulfonyl chlorides in general, methods using bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts have been developed as a cleaner and safer alternative to traditional methods. organic-chemistry.org Another approach utilizes sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of various sulfur-containing substrates, offering a reliable and environmentally friendly route to sulfonyl chlorides. organic-chemistry.org

The use of water as a solvent in the oxyhalogenation of thiols and disulfides with oxone-KX (where X is Cl or Br) is another example of a green chemistry approach to synthesizing sulfonyl halides. rsc.org The development of continuous flow synthesis systems for aryl sulfonyl chlorides also represents a move towards safer and more efficient production, with improved green chemistry metrics. mdpi.com While not yet specifically reported for this compound, these green methodologies offer promising avenues for its future synthesis.

Mechanistic and Kinetic Investigations of Adamantane 1 Sulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions

Adamantane-1-sulfonyl chloride readily undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles. These reactions are fundamental to the synthesis of a wide range of adamantane-containing compounds.

Solvolysis Studies and Elucidation of Reaction Mechanisms

The solvolysis of sulfonyl chlorides, including this compound, has been a subject of extensive study to elucidate the underlying reaction mechanisms. While initial theories proposed the possibility of a unimolecular (SN1) pathway involving the formation of a sulfonyl cation, there is now substantial evidence suggesting that these reactions predominantly proceed through a bimolecular mechanism. mdpi.comnih.gov

Studies on various arenesulfonyl chlorides have shown that the solvolysis is bimolecular, with ongoing debate as to whether the mechanism is a concerted SN2 pathway or an addition-elimination (SAN) pathway. mdpi.com For most sulfonyl chlorides, the solvolysis mechanism is considered to be bimolecular in nature. mdpi.com The high heterolytic bond-dissociation energies of sulfonyl chlorides make the formation of sulfonyl cations unfavorable under typical solvolytic conditions, further supporting a dominant SN2-like mechanism. nih.gov

Kinetic studies on the solvolysis of arenesulfonyl chlorides in alcohols like propan-1-ol and propan-2-ol indicate a bimolecular nucleophilic substitution (SN2) mechanism with nucleophilic assistance from the solvent. researchgate.net This involves one alcohol molecule acting as the nucleophile, with the broader solvent network also participating. researchgate.net

Quantitative Analysis of Solvent Effects (e.g., Extended Grunwald-Winstein Equation)

The equation is expressed as: log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in a reference solvent (typically 80% aqueous ethanol).

l is the sensitivity of the reaction to changes in solvent nucleophilicity.

m is the sensitivity of the reaction to changes in solvent ionizing power.

N is the solvent nucleophilicity parameter.

Y is the solvent ionizing power parameter.

For the solvolysis of various sulfonyl chlorides, application of the extended Grunwald-Winstein equation has consistently yielded good correlations, suggesting a common SN2 mechanism. mdpi.combeilstein-journals.org The sensitivity values (l and m) obtained from these correlations provide quantitative measures of the extent of nucleophilic solvent assistance and the charge separation at the transition state. For a range of sulfonyl chlorides, the 'l' values typically fall between 1.07 and 1.54, and 'm' values are in the range of 0.49 to 0.72, which is consistent with a bimolecular process. mdpi.com

Table 1: Representative Grunwald-Winstein Parameters for Solvolysis of various Sulfonyl Chlorides

| Sulfonyl Chloride | l value | m value | l/m ratio | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 1.26 ± 0.05 | 0.55 ± 0.03 | 2.29 | beilstein-journals.org |

| p-Nitrobenzenesulfonyl chloride | 1.54 ± 0.07 | 0.69 ± 0.04 | 2.23 | mdpi.com |

| trans-β-Styrenesulfonyl chloride | 1.24 ± 0.04 | 0.58 ± 0.02 | 2.14 | mdpi.com |

| Methanesulfonyl chloride | 1.17 ± 0.08 | 0.49 ± 0.05 | 2.39 | beilstein-journals.org |

Influence of Substrate Structure and Electronic Factors on Reactivity

The structure of the adamantane (B196018) group significantly influences the reactivity of this compound. The bulky and rigid nature of the adamantyl cage provides steric hindrance around the sulfonyl group, which can affect the approach of nucleophiles. researchgate.net However, the tertiary bridgehead position of the adamantane cage is also known to stabilize carbocationic character, a factor that can be relevant in certain reaction pathways. nih.gov

In the broader context of sulfonyl chloride solvolysis, the electronic nature of the substituent on the aromatic ring plays a role, although often a modest one. For benzenesulfonyl chlorides, both electron-donating and electron-withdrawing substituents have been observed to affect the reaction rate, sometimes in complex ways. nih.govbeilstein-journals.org For instance, in 50% acetone/50% water, a p-methyl group (electron-donating) slightly decreases the rate compared to the unsubstituted compound, while a m-nitro group (electron-withdrawing) increases it. nih.gov This is consistent with a mechanism where bond formation with the nucleophile is significant in the transition state.

Radical-Mediated Transformations Involving the Sulfonyl Chloride Moiety

Beyond nucleophilic substitution, the sulfonyl chloride group can participate in radical reactions, opening up alternative pathways for functionalization.

Generation and Behavior of Adamantyl-Sulfonyl Radicals

Adamantyl-sulfonyl radicals can be generated from this compound through various methods, often involving photoredox catalysis or radical initiators. organic-chemistry.orgresearchgate.net An alternative route to sulfonyl radicals involves the reaction of an adamantyl radical with sulfur dioxide. researchgate.net The adamantyl radical itself can be generated from adamantane via hydrogen atom abstraction (HAT). nih.gov

Once formed, the adamantyl-sulfonyl radical is a reactive intermediate that can undergo several transformations. ucl.ac.uk Its behavior is influenced by the stability of the adamantyl group and the electronic properties of the sulfonyl moiety.

Pathways for Radical Addition and Fragmentation

Adamantyl-sulfonyl radicals can participate in addition reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cnrsc.org This process, known as radical sulfonylation, leads to the formation of a new carbon-sulfur bond and a carbon-centered radical, which can then be trapped or undergo further reactions. rsc.org

The addition of sulfonyl radicals to alkenes is a key step in the synthesis of various sulfone-containing molecules. organic-chemistry.org For example, photoredox-generated sulfonyl radicals readily couple with electron-deficient olefins. organic-chemistry.org The general scheme for such an addition is as follows:

R-SO₂• + H₂C=CHR' → R-SO₂-CH₂-C•HR'

The resulting radical can then abstract a hydrogen atom or undergo other transformations to yield the final product.

Fragmentation is another possible pathway for sulfonyl radicals. cmu.edu In some cases, the adamantyl-sulfonyl radical can fragment to release sulfur dioxide and an adamantyl radical. This process is often reversible, and the position of the equilibrium depends on the reaction conditions. ucl.ac.uk The addition-fragmentation process is a known strategy in radical chemistry, allowing for the formation of new radical species. cmu.edu

Electrophilic Reactions of this compound

This compound is a notable electrophile, primarily due to the electron-deficient sulfur atom of the sulfonyl chloride group (-SO₂Cl). This high electrophilicity allows it to readily react with a variety of nucleophiles. The bulky, rigid adamantane cage structure attached to the sulfonyl group plays a significant role in these reactions, influencing both reaction rates and product distributions primarily through steric effects. ontosight.aiacs.org The most common electrophilic reactions involving this compound are nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides and sulfonate esters.

Reaction with Amines (Sulfonamide Formation):

The reaction of this compound with primary and secondary amines is a standard method for the synthesis of adamantane-1-sulfonamides. This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net

The steric hindrance provided by the adamantane moiety can influence the rate of reaction. cuni.cz Amines with bulky substituents or those where the nitrogen atom is sterically hindered may react more slowly. For instance, the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was achieved by reacting amantadine (B194251) with 4-(chlorosulfonyl)benzoic acid. researchgate.net The nucleophilic reactivity of amines in the adamantane series towards sulfonyl chlorides is reported to be mainly determined by steric factors. researchgate.net

| Nucleophile | Reagent/Conditions | Product | Yield | Reference |

| Amantadine | 4-(chlorosulfonyl)benzoic acid, triethylamine, CHCl₃, MW (100 °C, 30 min) | N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | Good | researchgate.net |

| Various amines | p-toluenesulfonyl chloride, acetonitrile, 25°C | N-substituted p-toluenesulfonamides | - | researchgate.net |

| Benzylamine | Benzenesulfonyl chloride, triethylamine, various solvents | N-Benzylbenzenesulfonamide | High | organic-chemistry.org |

This table presents examples of sulfonamide formation reactions. While not all examples use this compound directly, they illustrate the general reaction conditions and outcomes for reactions between amines and sulfonyl chlorides.

Friedel-Crafts Sulfonylation:

This compound can act as a sulfonylating agent in Friedel-Crafts reactions with aromatic compounds to form aryl adamantyl sulfones. cem.com This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the sulfonyl chloride. researchgate.netscispace.com The electrophile in this reaction is a complex of the sulfonyl chloride and the Lewis acid, or a sulfonyl cation (Ad-SO₂⁺), which then attacks the electron-rich aromatic ring.

The reaction is analogous to the more common Friedel-Crafts acylation. cem.com The choice of catalyst and reaction conditions can be tuned to optimize yields and selectivity. Solid acid catalysts have also been employed as environmentally friendlier alternatives. scispace.com

| Aromatic Substrate | Reagent/Catalyst | Product Type | Reference |

| Various Arenes | Arenesulfonyl chlorides / FeCl₃ | Diaryl sulfones | cem.com |

| Various Arenes | Arenesulfonic acids / Nafion-H | Diaryl/Aryl alkyl sulfones | researchgate.net |

| Various Arenes | Arenesulfonyl chlorides / Solid Acids (e.g., Zeolites, Clays) | Diaryl sulfones | scispace.com |

This table illustrates the general conditions for Friedel-Crafts sulfonylation reactions.

Stability and Resistance to Hydrolysis in Reaction Environments

A significant characteristic of this compound is its notable stability and resistance to hydrolysis compared to other alkanesulfonyl chlorides. This stability is a direct consequence of the unique structural properties of the adamantyl group.

The mechanism for the hydrolysis (solvolysis) of most alkanesulfonyl and arenesulfonyl chlorides in neutral or acidic media is generally accepted to be a bimolecular nucleophilic substitution (Sₙ2) process. mdpi.commdpi.org In this mechanism, a molecule of water acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion. The reaction rate is sensitive to both the nucleophilicity and the ionizing power of the solvent. mdpi.orgnih.gov

The key factor conferring high stability to this compound is the steric hindrance imposed by the bulky adamantyl group. ontosight.ai For an Sₙ2 reaction to occur at the sulfur atom, the nucleophile (water) must approach from the side opposite to the leaving group (chloride). The voluminous and rigid cage structure of adamantane effectively shields the backside of the sulfur-carbon bond, sterically hindering the approach of the water molecule. This steric inhibition significantly raises the activation energy for hydrolysis, resulting in a much slower reaction rate compared to less hindered sulfonyl chlorides like methanesulfonyl chloride or ethanesulfonyl chloride.

| Compound | General Hydrolysis Mechanism | Key Factor for Adamantane Derivative Stability | Consequence | Reference |

| Alkanesulfonyl Chlorides | Sₙ2 | - | Generally reactive towards hydrolysis | mdpi.commdpi.orgresearchgate.net |

| This compound | Sₙ2 (Inhibited) | High steric hindrance from the bulky adamantyl cage | High stability and resistance to hydrolysis | ontosight.aiacs.orgcuni.cz |

Applications in Advanced Organic Synthesis

Synthesis of Sulfonamide Derivatives

The reaction of adamantane-1-sulfonyl chloride with nitrogen-based nucleophiles is a primary application, leading to the formation of adamantane-1-sulfonamides. These derivatives are of interest due to the incorporation of the bulky, lipophilic adamantane (B196018) moiety.

Nucleophilic Reactions with Amine Substrates

The most direct route to adamantane-1-sulfonamides involves the nucleophilic substitution reaction between this compound and a primary or secondary amine. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by the lone pair of electrons on the amine's nitrogen atom. This reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. researchgate.netlibretexts.org

The general reaction mechanism proceeds via the amine attacking the sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. The subsequent loss of a chloride ion and deprotonation of the nitrogen atom by the base yields the stable sulfonamide product. The use of a base is crucial, as its absence would lead to the formation of an amine salt, consuming half of the amine reactant. libretexts.org

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines This table presents generalized conditions and is not exclusively for this compound but represents the typical reaction class.

| Sulfonyl Chloride | Amine Substrate | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Arene-sulfonyl chloride | Adamantane-containing amines | Triethylamine / Chloroform | N-arenesulfonyl adamantyl amine | researchgate.net |

| p-Toluenesulfonyl chloride | Various amines | Not specified | p-Toluenesulfonamide | libretexts.org |

| General Sulfonyl Chloride | Primary/Secondary Amine | Pyridine | Sulfonamide | libretexts.org |

Stereochemical Control and Regioselectivity in Sulfonamide Formation

The adamantane cage is achiral, but stereochemical considerations become important when either the amine substrate or a substituent on the adamantane ring introduces chirality. In reactions involving chiral amines, if the reaction proceeds without affecting the chiral center, the stereochemistry is typically retained. However, the bulky nature of the adamantylsulfonyl group can influence the stereoselectivity of subsequent reactions elsewhere in the molecule.

Research into the synthesis of chiral adamantane derivatives has utilized related amide-forming reactions that demonstrate high stereoselectivity. For instance, the allylation of imines derived from 1-adamantylcarbaldehyde and Ellman's chiral sulfinamides proceeds with high diastereoselectivity (up to >99% ee), indicating that the bulky adamantane group does not prevent effective stereochemical control. rsc.orgresearchgate.net While this example involves C-C bond formation guided by a chiral auxiliary, the principles of steric influence are relevant to sulfonamide synthesis.

Regioselectivity is a key consideration when reacting this compound with polyfunctional amines (e.g., diamines). The less sterically hindered or more nucleophilic amine group is generally expected to react preferentially. The inherent properties of the adamantane structure itself direct functionalization, such as electrophilic attack, to the tertiary C1 position, which explains the prevalence of this compound as the starting material. In intramolecular reactions, the rigid adamantane framework can be used to control regioselectivity, for example, in nitrene insertion reactions that preferentially form 1,2-disubstituted adamantane derivatives. cuni.cz

Preparation of Diverse Sulfonyl-Containing Compounds

Beyond sulfonamides, this compound is a precursor to a range of other sulfonyl-containing molecules, including esters, hydrazides, and fluorides.

Formation of Sulfonyl Esters and Other Sulfonyl Oxygenates

This compound reacts with alcohols in the presence of a base to form adamantane-1-sulfonate esters. This reaction is analogous to sulfonamide formation, with the alcohol acting as the nucleophile. The process is a standard method for converting alcohols to good leaving groups in subsequent nucleophilic substitution reactions.

A patent describes the reaction between an alcohol form of an adamantane compound and a sulfonyl halide (like methanesulfonyl chloride) to produce the corresponding adamantane sulfonate ester. google.com While this is the reverse of the target reaction, it confirms the fundamental reactivity between an adamantyl alcohol/alkoxide and a sulfonyl chloride. The reaction is typically catalyzed by a base such as triethylamine or pyridine. google.com Indium-catalyzed sulfonylation of alcohols with sulfonyl chlorides has also been shown to be an effective method for preparing sulfonic esters. organic-chemistry.org

Table 2: General Conditions for Sulfonate Ester Synthesis This table illustrates the general reaction conditions for forming sulfonate esters from sulfonyl chlorides and alcohols.

| Sulfonyl Chloride | Alcohol Substrate | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride | 3-hydroxy-1-adamantyl methacrylate | Triethylamine | Methanesulfonyloxy-adamantyl methacrylate | google.com |

| Toluenesulfonyl chloride | Primary/Secondary Alcohols | Ytterbium(III) trifluoromethanesulfonate | Alkyl Tosylate | organic-chemistry.org |

| Various Sulfonyl Chlorides | Alcohols | Indium | Sulfonic Ester | organic-chemistry.org |

Synthesis of Sulfonyl Hydrazides and Related Structures

The reaction of sulfonyl chlorides with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a well-established method for synthesizing sulfonyl hydrazides. taylorandfrancis.comorgsyn.org this compound can be treated with hydrazine, typically in a solvent like tetrahydrofuran (B95107) at cool temperatures (10-20°C), to yield adamantane-1-sulfonyl hydrazide. orgsyn.orggoogle.com An excess of hydrazine is often used to act as both the nucleophile and the base to neutralize the HCl byproduct. google.com

The resulting sulfonyl hydrazides are stable, crystalline solids that can serve as valuable intermediates themselves, for instance, in the synthesis of other heterocyclic compounds or as precursors for sulfonyl derivatives. taylorandfrancis.com While direct synthesis from this compound is documented, analogous reactions such as the synthesis of adamantane-1-carbohydrazide (B96139) from adamantane-1-carbonyl chloride and hydrazine hydrate proceed with high yields (90%), highlighting the efficiency of this type of transformation. nih.govnih.gov

Conversion to Sulfonyl Fluorides as Reactive Intermediates

While sulfonyl chlorides are reactive, sulfonyl fluorides have gained attention as more stable and selectively reactive chemical probes. There are established methods to convert sulfonyl chlorides to sulfonyl fluorides, often involving a halogen exchange (Halex) reaction with a fluoride (B91410) source like potassium fluoride (KF). d-nb.info

A direct, one-pot method involves activating a sulfonamide (which can be derived from this compound) with a pyrylium (B1242799) salt in the presence of MgCl₂, which forms the sulfonyl chloride in situ. Subsequent treatment with KF affords the corresponding sulfonyl fluoride. d-nb.inforesearchgate.net More recently, photocatalytic methods have been developed to synthesize adamantane-1-sulfonyl fluoride from adamantane carboxylic acid derivatives, achieving yields of 48-81%. rsc.orgnih.gov These methods provide access to adamantane-1-sulfonyl fluoride, a bench-stable compound that can be used in sulfur(VI) fluoride exchange (SuFEx) chemistry. d-nb.inforsc.org

Table 3: Methods for the Synthesis of Adamantane-1-sulfonyl fluoride

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Adamantane carboxylic acid NHPI ester | DABSO, NFSI, Ir-photocatalyst | Adamantane-1-sulfonyl fluoride | - | nih.gov |

| Adamantane acid | Vinyl sulfonyl fluoride, Photocatalyst | Adamantane-1-sulfonyl fluoride | 81% | nih.gov |

| (3s,5s,7s)-Adamantane-1-carboxylic acid NHPI ester | Reductive decarboxylative fluorosulfonylation | (3s,5s,7s)-Adamantane-1-sulfonyl fluoride | 48% | rsc.org |

Role as an Activating Agent in Organic Transformations

The sulfonyl chloride moiety in this compound is highly electrophilic, making it an effective activating agent for various functional groups in organic synthesis. This reactivity is harnessed to facilitate transformations that might otherwise be sluggish or require harsh conditions.

One of the primary roles of this compound as an activating agent is in the formation of sulfonamides and sulfonate esters. It readily reacts with primary and secondary amines, as well as alcohols, to yield the corresponding sulfonamides and sulfonate esters. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The bulky adamantyl group can influence the stereochemical outcome of these reactions and impart unique solubility and crystallinity characteristics to the products.

Beyond simple derivatization, this compound can be employed to activate hydroxyl groups for subsequent nucleophilic substitution reactions. The resulting adamantane sulfonate is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. This two-step sequence provides a powerful method for the stereospecific introduction of various functionalities.

Furthermore, the sulfonyl chloride group can participate in radical reactions. magtech.com.cn Under specific conditions, it can serve as a source of sulfonyl radicals, which can then engage in addition reactions with unsaturated systems like alkenes and alkynes. This provides a pathway to a diverse array of organosulfur compounds.

The table below summarizes key transformations where this compound acts as an activating agent.

| Transformation | Reactant | Product | Key Feature |

| Sulfonamide Formation | Amines | Sulfonamides | Robust and often crystalline products. |

| Sulfonate Ester Formation | Alcohols | Sulfonate Esters | Activation of alcohols for substitution. |

| Nucleophilic Substitution | Alcohols (via sulfonate) | Various substituted compounds | Good leaving group ability. |

| Radical Addition | Alkenes/Alkynes | Sulfonylated products | Formation of C-S bonds. |

Construction of Complex Polycyclic Molecules and Scaffolds

The rigid and well-defined three-dimensional structure of the adamantane cage makes this compound an invaluable building block for the synthesis of complex polycyclic molecules and scaffolds. researchgate.netrsc.org This is particularly relevant in the fields of medicinal chemistry and materials science, where molecular shape and rigidity are crucial for biological activity and material properties, respectively.

The adamantane core can be functionalized through reactions of the sulfonyl chloride group, allowing for the attachment of other molecular fragments. This enables the construction of larger, more intricate architectures with the adamantane unit serving as a rigid core. researchgate.net For instance, coupling reactions involving the sulfonyl chloride can lead to the formation of multi-adamantane structures or the incorporation of the adamantane cage into larger ring systems.

Integration into Agrochemical Compound Synthesis

In the realm of agrochemicals, the unique physicochemical properties of the adamantane moiety are often exploited to enhance the efficacy and stability of active ingredients. guidechem.comlookchem.com The lipophilicity of the adamantane cage can improve the penetration of a compound through the waxy cuticles of plants or the exoskeletons of insects.

This compound serves as a key intermediate for introducing the adamantylsulfonyl group into potential agrochemical candidates. guidechem.com This can be achieved through reactions with molecules containing hydroxyl or amino functionalities, leading to the formation of sulfonate esters or sulfonamides, respectively. Research in this area has explored the synthesis of various adamantane-containing compounds with potential herbicidal, fungicidal, or insecticidal activities. lookchem.comambeed.com

Use as a Building Block for Pharmaceutical Intermediates

The adamantane nucleus is a well-established pharmacophore found in several approved drugs. researchgate.net Its rigid structure can provide a well-defined orientation for other functional groups to interact with biological targets, while its lipophilic nature can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

This compound is a versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. starshinechemical.com The sulfonyl chloride group can be transformed into a variety of other functionalities, or it can be used to link the adamantane cage to other pharmacologically active moieties. For example, the synthesis of novel inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has utilized this compound derivatives. nih.gov

The following table provides examples of how this compound is used in the synthesis of complex molecules.

| Application Area | Synthetic Strategy | Resulting Structure | Potential Benefit |

| Agrochemicals | Reaction with active ingredient precursors | Adamantylsulfonyl-containing pesticides | Enhanced stability and lipophilicity |

| Pharmaceuticals | Derivatization and coupling reactions | Adamantane-based drug candidates | Improved target binding and pharmacokinetics |

| Materials Science | Polymerization reactions | Adamantane-containing polymers | Increased thermal stability and rigidity |

Development of Solid-Supported Reagents and Resins

The use of solid-supported reagents has become increasingly popular in organic synthesis due to the simplified purification procedures they offer. soton.ac.ukresearchgate.net this compound can be anchored to a solid support, such as a polymer resin, to create a versatile solid-supported reagent. soton.ac.ukresearchgate.net

The synthesis of such a reagent typically involves the reaction of a functionalized polymer with this compound. The resulting resin-bound sulfonyl chloride can then be used in various chemical transformations, such as the synthesis of sulfonamides or the activation of alcohols. soton.ac.uk After the reaction is complete, the resin can be easily removed by filtration, and the desired product is obtained in the solution phase, free from reagent-related byproducts. This approach is particularly amenable to high-throughput and combinatorial synthesis. researchgate.net

Furthermore, the resulting polymer-supported adamantane sulfonamides or sulfonate esters can themselves serve as valuable intermediates or be further functionalized. The development of novel sulfonyl chloride and sulfonyl-containing resins continues to be an active area of research. soton.ac.uk

Derivative Chemistry and Advanced Structural Architectures of Adamantane 1 Sulfonyl Chloride

Synthesis of Mono- and Multi-Functionalized Adamantane-1-sulfonyl Chloride Derivatives

The creation of functionalized this compound derivatives is central to its application. These syntheses can be broadly approached in two ways: by functionalizing the adamantane (B196018) cage first and then introducing the sulfonyl chloride group, or by starting with this compound and adding further functional groups. A common precursor, adamantane-1-carboxylic acid, can be converted to its acid chloride, which then serves as a starting point for further derivatization. The synthesis of the parent this compound can be achieved through methods like the chlorosulfonylation of adamantane or by oxidizing adamantane-1-thiol. guidechem.com

Site-Selective Functionalization Strategies

The tetrahedral geometry of the adamantane cage possesses four equivalent bridgehead (tertiary C-H) positions and six equivalent bridge (secondary C-H) positions. The sulfonyl chloride group occupies one bridgehead position (C-1), leaving the remaining three bridgehead (C-3, C-5, C-7) and all six bridge positions available for further modification.

Site-selective functionalization is crucial for creating precisely ordered molecules. colab.wsresearchgate.net The strong electron-withdrawing nature of the sulfonyl group deactivates the adamantane cage, making direct electrophilic substitution challenging. Therefore, multi-step strategies are often employed.

Bridgehead Functionalization: The greater stability of the tertiary carbocation at the bridgehead positions directs reactions like bromination to these sites. researchgate.net It is possible to selectively synthesize di-, tri-, and tetra-substituted adamantanes at the bridgehead positions. researchgate.netresearchgate.net For instance, a "(3 + 1) scaffold" approach allows for the creation of adamantanes with three identical functional groups for multivalent binding and one orthogonal group for conjugation. researchgate.net This strategy can be adapted to prepare, for example, a 3,5,7-trihydroxy-adamantane-1-sulfonyl chloride.

Bridge Functionalization: Accessing the secondary (bridge) positions is less common and often requires more complex synthetic routes, such as cage-opening and rearrangement reactions involving protoadamantane (B92536) intermediates. cuni.cz Palladium-catalyzed C-H activation, using directing groups, has also emerged as a powerful tool for achieving arylation at specific secondary positions. cuni.czuni-giessen.de

Introduction of Diverse Functional Groups on the Adamantane Cage

A wide array of functional groups can be installed on the adamantane scaffold to tailor the properties of the resulting sulfonyl chloride derivatives. The choice of functionalization method depends on the desired substituent and its position on the cage.

Halogenation: Direct bromination is a common first step, leading to bridgehead-substituted bromo-adamantanes. These can then be converted to other functionalities. researchgate.net

Hydroxylation: Bromo-adamantanes can be hydrolyzed to their corresponding alcohols. Alternatively, direct oxidation methods can be used. These hydroxyl groups can serve as handles for further reactions. researchgate.net

Carboxylation: Carboxylic acid groups can be introduced, often via oxidation of alkyl groups or through Koch-Haaf carboxylation. These acids can then be converted to esters or amides. nih.gov

Amination: Amino groups can be introduced via methods like the Ritter reaction or Curtius rearrangement of carboxylic acids. nih.gov These amino derivatives are key for many biological applications.

Arylation: Friedel-Crafts reactions or modern cross-coupling techniques can attach aryl groups to the adamantane cage, influencing electronic and steric properties. nih.gov

The following table summarizes common functionalization reactions applicable to the synthesis of this compound derivatives.

| Functional Group | Synthetic Method | Typical Reagents | Reference |

|---|---|---|---|

| -Br (Halogen) | Electrophilic Bromination | Br₂, Lewis Acids | researchgate.net |

| -OH (Hydroxyl) | Hydrolysis of Halides | H₂O, Ag₂SO₄ | researchgate.net |

| -COOH (Carboxyl) | Koch-Haaf Reaction | HCOOH, H₂SO₄ | nih.gov |

| -NH₂ (Amino) | Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. H₂O/Δ | nih.gov |

| -Aryl | Friedel-Crafts Alkylation | Arene, Lewis Acid | nih.gov |

| -CN (Cyano) | Radical Addition | Acrylonitrile, Radical Initiator | researchgate.net |

Incorporation into Novel Polymeric Materials and Resins

The rigid and bulky nature of the adamantane cage imparts desirable properties to polymers, such as enhanced thermal stability, improved mechanical strength, and low dielectric constants. This compound and its derivatives are valuable monomers or crosslinking agents for creating high-performance polymers and resins. guidechem.comgoogle.com

The sulfonyl chloride group can react with difunctional or polyfunctional nucleophiles (e.g., diols, diamines) in polycondensation reactions to incorporate the adamantane moiety into the main chain of polymers like polyesters and polyamides. Alternatively, adamantane derivatives containing polymerizable groups (e.g., acrylates) can be synthesized from sulfonyl chloride precursors. google.com Such adamantane-containing resins are used in advanced applications, including:

Photoresists for Lithography: Adamantyl (meth)acrylate polymers are key components in photoresist formulations for semiconductor manufacturing, offering high transparency to deep-UV light and excellent etch resistance. google.com Adamantane-based sulfonate esters can act as photoacid generators in these systems.

Thermally Stable Polymers: The high thermal stability of the adamantane cage translates to the resulting polymers, making them suitable for applications in aerospace and as high-temperature resistant thermosets. acs.org

Conjugation with Other Organic and Inorganic Scaffolds

The electrophilic sulfonyl chloride group is an excellent handle for conjugation reactions, most commonly reacting with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone for attaching the adamantane-1-sulfonyl moiety to a vast range of other molecular scaffolds.

Organic Scaffolds: this compound is used to synthesize multivalent scaffolds for biological applications. colab.wsresearchgate.net For example, it can be conjugated to peptides, monoterpenoids, or other bioactive molecules. mdpi.compublish.csiro.au The rigid adamantane core acts as a precise three-dimensional spacer, presenting the attached molecules in a defined orientation, which can enhance their interaction with biological targets. researchgate.net

Biomolecule Labeling: The reaction with amines makes this compound suitable for conjugating to biomolecules like proteins (at lysine (B10760008) residues) for applications in chemical biology and drug delivery. nih.govgoogle.com

Inorganic Scaffolds: While less common, the adamantane sulfonyl group can be used to modify inorganic structures or nanoparticles, imparting hydrophobicity or providing an anchor point for further functionalization.

The following table details representative conjugation reactions of this compound.

| Reactant Type | Linkage Formed | Resulting Compound Class | Significance | Reference |

|---|---|---|---|---|

| Amine (R-NH₂) | Sulfonamide (-SO₂-NHR) | Adamantane Sulfonamides | Stable linkage used in pharmaceuticals and materials. | researchgate.net |

| Alcohol (R-OH) | Sulfonate Ester (-SO₂-OR) | Adamantane Sulfonates | Used as leaving groups or in photoresists. | google.com |

| Thiol (R-SH) | Thiosulfonate (-SO₂-SR) | Adamantane Thiosulfonates | Creates sulfur-sulfur bond for specialized applications. | |

| Peptides | Sulfonamide | Peptide-Adamantane Conjugates | Multivalent presentation of bioactive peptides. | colab.wsresearchgate.net |

Structure-Reactivity and Structure-Property Relationship Studies of this compound Derivatives

The chemical behavior and physical properties of this compound derivatives are a direct consequence of their unique structure.

Structure-Reactivity: The reactivity of the sulfonyl chloride group is primarily governed by the electrophilicity of the sulfur atom. The adamantyl group is a bulky, electron-donating alkyl group, which slightly reduces the reactivity compared to arylsulfonyl chlorides. However, the group is highly susceptible to nucleophilic attack by amines and alcohols. mdpi.org Steric hindrance from the adamantane cage can slow reactions with bulky nucleophiles. nih.gov The mechanism of solvolysis for alkylsulfonyl chlorides is generally considered to be a concerted Sₙ2 process. mdpi.orgacs.org

Structure-Property: The introduction of the adamantane cage into molecules and materials imparts several key properties:

Rigidity and Steric Bulk: The inflexible cage structure provides a well-defined geometry, which is exploited in scaffold design and for creating materials with high glass transition temperatures (Tg). researchgate.netgoogle.com

Lipophilicity: The hydrocarbon nature of adamantane increases the lipophilicity of its derivatives, which can be advantageous in pharmaceutical applications for crossing cell membranes. publish.csiro.au

Thermal Stability: The inherent thermodynamic stability of the diamondoid structure leads to materials with high decomposition temperatures. acs.org

Crystal Packing: In the solid state, adamantane sulfonamides often form robust hydrogen-bonding networks, influencing crystal packing, melting points, and sublimation thermodynamics. rsc.orgresearchgate.net The bulky adamantane fragment significantly affects the crystal lattice energy and molecular conformation. rsc.org

The following table summarizes key structure-property relationships.

| Structural Feature | Resulting Property | Application Area | Reference |

|---|---|---|---|

| Rigid Cage Structure | High Thermal Stability, High Tg | High-Performance Polymers, Resins | google.comacs.org |

| Bulky 3D Shape | Increased Free Volume, Low Dielectric Constant | Microelectronics, 5G Communications | epo.org |

| Lipophilic Hydrocarbon Core | Enhanced Membrane Permeability | Medicinal Chemistry, Drug Delivery | publish.csiro.au |

| Electrophilic -SO₂Cl Group | High Reactivity with Nucleophiles | Organic Synthesis, Bioconjugation | |

| Sulfonamide Linkage | Stable H-Bonding Networks | Crystal Engineering, Pharmaceuticals | rsc.org |

Computational and Advanced Spectroscopic Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of chemical reactions and predicting molecular behavior with a high degree of accuracy. For Adamantane-1-sulfonyl chloride, DFT studies offer a molecular-level understanding of its reactivity and the mechanisms of its reactions.

Elucidation of Reaction Pathways and Transition States

While specific DFT studies exclusively focused on this compound are not abundant in publicly accessible literature, the reaction mechanisms of related sulfonyl chlorides and adamantyl derivatives have been computationally investigated. These studies provide a strong basis for inferring the likely reaction pathways of this compound.

The reactions of sulfonyl chlorides often proceed through nucleophilic substitution at the sulfur atom. For this compound, a key reaction would be its interaction with a nucleophile (Nu):

Ad-SO₂Cl + Nu⁻ → Ad-SO₂Nu + Cl⁻

Computational studies on similar systems suggest that this transformation likely proceeds via a concerted S(_N)2-type mechanism. In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. DFT calculations can map the potential energy surface of this reaction, identifying the transition state—the highest energy point along the reaction coordinate.

The transition state for such a reaction would feature a pentacoordinate sulfur center, with the nucleophile and the leaving group in apical positions. The adamantyl group, due to its bulk, would sterically influence the approach of the nucleophile and the stability of the transition state. DFT calculations can precisely model these steric effects and quantify the activation energy barrier, which is a critical determinant of the reaction rate.

For instance, in the hydrolysis of related sulfonyl chlorides, DFT studies have elucidated the role of solvent molecules in stabilizing the transition state through hydrogen bonding. A similar computational approach for this compound would involve modeling the reaction in the presence of explicit solvent molecules to obtain a more accurate representation of the reaction pathway.

Prediction of Reactivity and Selectivity Profiles

DFT calculations are powerful in predicting the reactivity and selectivity of molecules. For this compound, these predictions are based on the analysis of its electronic structure. Key descriptors derived from DFT calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can provide significant insights.

The LUMO (Lowest Unoccupied Molecular Orbital) of this compound is expected to be localized primarily on the sulfur atom of the sulfonyl chloride group, indicating that this is the most electrophilic site and the primary target for nucleophilic attack. The energy of the LUMO can be correlated with the compound's reactivity towards nucleophiles; a lower LUMO energy generally implies higher reactivity.

An electrostatic potential (ESP) map would visually confirm this, showing a region of positive electrostatic potential (electron deficiency) around the sulfur atom, making it susceptible to attack by electron-rich species.

Furthermore, DFT can be employed to predict the selectivity of this compound in reactions with ambident nucleophiles (nucleophiles with more than one reactive site). By calculating the activation energies for the formation of different possible products, one can predict which product will be favored kinetically. For example, in a reaction with a nucleophile containing both a nitrogen and an oxygen atom, DFT could predict whether N-sulfonylation or O-sulfonylation is the more probable outcome.

Table 1: Predicted Reactivity Descriptors for this compound from Conceptual DFT

| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

| LUMO Energy | Relatively low | High susceptibility to nucleophilic attack |

| Electrostatic Potential on Sulfur | Highly positive | Primary electrophilic center |

| Steric Hindrance | Significant around the reaction center | May favor reactions with smaller nucleophiles |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The adamantane (B196018) cage is a rigid structure with a well-defined C-C framework. However, the sulfonyl chloride group attached to it possesses rotational freedom around the C-S bond. Molecular modeling and molecular dynamics (MD) simulations can provide a detailed understanding of the conformational preferences of this compound.

Conformational analysis of this compound would focus on the torsion angle defined by a C-C bond of the adamantane cage, the C-S bond, and the S-Cl bond. By systematically rotating this bond and calculating the potential energy at each increment, a conformational energy profile can be generated. This profile would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. It is anticipated that the bulky chlorine atom and the oxygen atoms of the sulfonyl group will orient themselves to minimize steric interactions with the adjacent methylene (B1212753) groups of the adamantane cage.

Molecular dynamics simulations can further investigate the dynamic behavior of the molecule in a solvent environment. By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the frequency of transitions between them. This is particularly useful for understanding how the molecule behaves in solution and how its conformation might influence its reactivity. The simulation would likely show that while the adamantane core remains rigid, the sulfonyl chloride group exhibits torsional flexibility, which could be a factor in its interaction with other molecules.

Advanced Spectroscopic Characterization of this compound and its Derivatives

Advanced spectroscopic techniques are essential for the definitive structural characterization of molecules. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

The ¹H NMR spectrum of this compound is expected to be complex due to the high symmetry of the adamantane cage being broken by the sulfonyl chloride group. The adamantane cage has three types of protons: methine (CH), and two types of methylene (CH₂) protons (equatorial and axial relative to the cage structure). The sulfonyl chloride group will deshield the adjacent protons. The protons on the carbon atom bonded to the sulfur will be the most deshielded. The other protons of the adamantane cage will appear as a set of overlapping multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum will similarly show distinct signals for the different carbon atoms in the adamantane cage. The carbon atom directly attached to the sulfonyl chloride group will be significantly downfield due to the electron-withdrawing effect of the substituent. The other carbon signals will appear at chemical shifts characteristic of the adamantane framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Adamantane CH) | 2.0 - 2.5 | Deshielded due to proximity to the sulfonyl group. |

| ¹H (Adamantane CH₂) | 1.7 - 2.2 | Complex multiplets. |

| ¹³C (C-SO₂Cl) | 70 - 80 | Significantly downfield shift. |

| ¹³C (Adamantane CH) | 35 - 45 | |

| ¹³C (Adamantane CH₂) | 25 - 35 |

Note: These are predicted ranges based on data for similar adamantane derivatives. Actual values may vary depending on the solvent and experimental conditions.

For derivatives of this compound, where the chlorine has been substituted by another group (e.g., an amine to form a sulfonamide), NMR spectroscopy is crucial for confirming the success of the reaction. The changes in the chemical shifts of the adamantane protons and carbons upon substitution provide direct evidence of the new bond formation.

X-ray Crystallography for Solid-State Structural Determination

Based on these related structures, a crystal structure of this compound would be expected to exhibit the characteristic rigid, diamondoid structure of the adamantane core. The C-S and S-Cl bond lengths, as well as the O-S-O and O-S-Cl bond angles, would be of particular interest. These parameters would provide experimental validation for the geometries predicted by computational methods.

The packing of the molecules in the crystal lattice would be governed by weak intermolecular interactions, such as van der Waals forces and potentially weak C-H···O or C-H···Cl hydrogen bonds. The bulky and non-polar nature of the adamantane group would likely lead to an efficient packing arrangement in the solid state.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Characterization

The structural elucidation of this compound is heavily reliant on advanced spectroscopic techniques, primarily mass spectrometry and infrared spectroscopy. These methods provide unambiguous evidence for the compound's molecular weight, functional groups, and the integrity of the adamantane framework.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization mass spectrum is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₁₀H₁₅ClO₂S. The exact mass of the molecular ion is calculated to be 234.0481 Da. nih.gov

The fragmentation of this compound is dictated by the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway involves the loss of the sulfonyl chloride moiety (•SO₂Cl) to generate the exceptionally stable 1-adamantyl cation. This tertiary carbocation is a prominent feature in the mass spectra of many 1-substituted adamantane derivatives.

Another key fragmentation involves the cleavage of the C-S bond, leading to the formation of the adamantyl cation and the sulfonyl chloride radical. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

The fragmentation of the adamantane cage itself can also occur, although it is less favored than the loss of the substituent. Characteristic fragments from the adamantane cage are often observed at m/z values of 135, 107, 93, 79, and 77. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 234/236 | [C₁₀H₁₅SO₂Cl]⁺ | Molecular Ion |

| 135 | [C₁₀H₁₅]⁺ | Loss of •SO₂Cl |

| 99/101 | [SO₂Cl]⁺ | Cleavage of the C-S bond |

Infrared (IR) Spectroscopy:

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the vibrations of the sulfonyl chloride group and the adamantane core.

The most diagnostic absorptions are those of the sulfonyl chloride group. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹, respectively. acdlabs.com The presence of these two intense peaks is a clear indicator of the -SO₂- group.

The adamantane cage gives rise to a series of characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methylene and methine groups typically appear in the 2950-2850 cm⁻¹ region. Additionally, characteristic scissoring, wagging, and twisting vibrations of the CH₂ groups and C-H bending of the CH groups are expected in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950-2850 | C-H stretch | Adamantane cage |

| 1375-1350 | S=O asymmetric stretch | Sulfonyl chloride |

| 1185-1165 | S=O symmetric stretch | Sulfonyl chloride |

| ~720 | C-Cl stretch | Chloroalkane |

Correlation of Experimental and Computational Data for Mechanistic Validation

The elucidation of reaction mechanisms involving this compound can be significantly enhanced by correlating experimental data with computational models. This synergistic approach provides a deeper understanding of reaction pathways, transition states, and the factors governing reactivity and selectivity. Density Functional Theory (DFT) is a commonly employed computational method for such investigations.

A typical workflow for the mechanistic validation of a reaction involving this compound would involve the following steps:

Proposal of Reaction Mechanisms: Based on established chemical principles and preliminary experimental observations, plausible reaction pathways are proposed. This could include, for example, nucleophilic substitution at the sulfur atom or reactions involving the adamantyl portion of the molecule.

Computational Modeling: Each proposed mechanism is modeled using DFT calculations. This involves optimizing the geometries of reactants, intermediates, transition states, and products. The energies of these species are calculated to construct a detailed reaction energy profile.

Validation against Experimental Data: The results of the computational study are then compared with experimental data for validation. This can take several forms:

Kinetic Data: The calculated activation energy for the rate-determining step can be correlated with the experimentally determined reaction rate.

Spectroscopic Data: Calculated vibrational frequencies (IR) or NMR chemical shifts of proposed intermediates can be compared with experimental spectroscopic data to confirm their existence.

Product Distribution: The calculated relative energies of different product isomers can be compared with the experimentally observed product distribution.

For instance, in a nucleophilic substitution reaction, DFT calculations could be used to determine whether the reaction proceeds through a concerted (Sₙ2-like) or a stepwise (addition-elimination) mechanism. The calculated energy barriers for each pathway would indicate the most likely mechanism.

While specific studies correlating experimental and computational data for this compound are not abundant in the literature, the methodology is well-established for related compounds. For example, DFT studies on other adamantane derivatives have been used to explore their conformational preferences and reactivity. nih.gov Similarly, the mechanisms of reactions involving sulfonyl chlorides have been investigated through a combination of experimental kinetics and computational modeling.

The correlation of experimental and computational data provides a powerful framework for validating proposed reaction mechanisms. This approach not only confirms the operative pathway but also provides detailed insights into the electronic and steric factors that control the reaction's outcome.

Future Directions and Emerging Research Avenues

Greener and Novel Synthetic Routes

The traditional synthesis of adamantane-1-sulfonyl chloride often involves reagents like chlorosulfonic acid, which raises environmental and safety concerns. guidechem.com Consequently, a major focus of future research is the development of more sustainable and environmentally friendly synthetic methodologies. One promising approach involves a two-step process starting from chloroadamantane and sodium hydrogen sulfide (B99878) to produce adamantane (B196018) thiol, which is then oxidized. guidechem.com This method offers the potential for higher yields, fewer by-products, and a lower environmental footprint. guidechem.com

Researchers are also exploring bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts as a clean and economical alternative for producing various alkanesulfonyl chlorides. organic-chemistry.org Another green approach involves the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water, which is a simple and rapid method. rsc.org The use of deep eutectic solvents (DESs), which are biodegradable and non-toxic, is also being investigated for sulfonamide synthesis, offering a sustainable and scalable protocol. uniba.it

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Method | Reagents | Advantages | Challenges |

| Traditional Method | Adamantane, Chlorosulfonic Acid | Direct functionalization | Use of hazardous reagents, potential for by-products |

| Two-Step Thiol Oxidation | Chloroadamantane, Sodium Hydrogen Sulfide, Oxidant guidechem.com | Milder conditions, potential for higher purity | Multi-step process |

| Bleach-Mediated Oxidation | S-alkyl isothiourea salts, Bleach organic-chemistry.org | Environmentally friendly, economical | Substrate scope needs further exploration |

| Oxone-KX in Water | Thiols/Disulfides, Oxone, KX rsc.org | Green solvent, rapid reaction | Applicability to adamantane system needs verification |

| Deep Eutectic Solvents | Amines, Sulfonyl Chlorides, DES uniba.it | Sustainable, scalable, mild conditions | Reaction kinetics and solvent recycling |

Exploring New Reactivity and Chemical Transformations

The rigid, cage-like structure of the adamantane group imparts unique reactivity to the sulfonyl chloride moiety. Future research will delve deeper into unprecedented reactivity modes and chemical transformations. The electrophilic nature of the sulfonyl chloride group makes it susceptible to nucleophilic attack, a property that has been widely used in the synthesis of sulfonamides and sulfonates.

Emerging research is focused on harnessing this reactivity in novel ways. For instance, the use of this compound in radical reactions is a promising area. chinesechemsoc.org The stability of the adamantyl radical could lead to selective C-H functionalization reactions, opening up new pathways to complex adamantane derivatives. nih.gov Furthermore, investigations into its use in multicomponent reactions and cascade sequences could lead to the efficient construction of intricate molecular architectures.

Designing this compound-Based Catalysts and Reagents

The unique steric and electronic properties of the adamantane cage make it an attractive scaffold for the design of novel catalysts and reagents. Future efforts will likely focus on incorporating the adamantane-1-sulfonyl moiety into ligand frameworks for transition metal catalysis. The bulkiness of the adamantane group can influence the coordination environment of the metal center, potentially leading to enhanced selectivity and activity.

Furthermore, this compound itself can act as a versatile reagent in organic synthesis. lookchem.com Its use as a precursor for generating sulfonyl radicals under photolytic or radical-initiating conditions is an area ripe for exploration. chinesechemsoc.org The development of chiral adamantane-based sulfonyl chlorides could also open doors to new asymmetric transformations.

Integration into Sustainable Chemical Processes

The drive towards sustainable chemistry necessitates the integration of compounds like this compound into environmentally benign processes. The use of aqueous media for reactions involving sulfonyl chlorides is a significant step in this direction. rsc.org A facile and environmentally friendly synthesis of sulfonamides has been demonstrated in water under dynamic pH control, using equimolar amounts of reactants and eliminating the need for organic bases. rsc.org

The development of recyclable, adamantane-based catalysts and reagents will also be crucial. Immobilizing these species on solid supports could facilitate their separation from the reaction mixture and allow for their reuse, minimizing waste and improving process efficiency. The inherent stability of the adamantane core makes it a robust platform for such applications. guidechem.com

Synergistic Synthetic, Mechanistic, and Computational Approaches

A holistic approach that combines synthetic experimentation, detailed mechanistic studies, and computational modeling will be instrumental in advancing the chemistry of this compound. Mechanistic investigations, such as kinetic studies and isotopic labeling, can provide valuable insights into reaction pathways. mdpi.com For instance, solvolysis studies have been used to probe the reaction mechanisms of related sulfonyl chlorides. mdpi.comresearchgate.netmdpi.orgbeilstein-journals.org

Computational tools, such as Density Functional Theory (DFT), can be employed to predict reactivity, elucidate transition state structures, and rationalize experimental observations. researchgate.netmdpi.com The combination of these approaches will enable the rational design of new reactions and catalysts with improved efficiency and selectivity. For example, computational studies have already been used to understand the regioselectivity of sulfonation in adamantane derivatives. This synergistic strategy will undoubtedly accelerate the discovery of new applications for this compound in various fields of chemistry.

Q & A

Q. What are the established synthetic routes for preparing Adamantane-1-sulfonyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonation of adamantane derivatives. A common precursor is 1-adamantanecarboxylic acid, which undergoes conversion to the acid chloride (CAS 2094-72-6) using reagents like thionyl chloride (SOCl₂) or PCl₅. Reaction temperature and stoichiometry are critical: excess SOCl₂ at 60–80°C under anhydrous conditions minimizes side reactions like diacid formation . Purification via vacuum distillation or recrystallization (using non-polar solvents) is recommended to isolate the sulfonyl chloride with >95% purity.

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Key methods include:

- ¹H/¹³C NMR : Verify absence of residual solvents (e.g., dichloromethane) and characteristic adamantane proton signals (δ 1.6–2.1 ppm) .

- FT-IR : Confirm sulfonyl chloride functional groups (S=O stretch at ~1370 cm⁻¹ and 1170 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 48–52°C) with literature data to detect impurities .

- Elemental Analysis : Ensure C, H, S, and Cl percentages align with theoretical values (C₁₁H₁₅ClO₂S) .

Q. How should this compound be stored to ensure stability, and what safety protocols are required?

Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. Use desiccants (e.g., silica gel) to mitigate moisture absorption. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and EN 143-certified respirators when handling powdered forms. Emergency measures for spills involve neutralization with sodium bicarbonate and disposal via approved waste facilities .

Advanced Research Questions

Q. How can reaction intermediates and by-products be identified and minimized during sulfonation?

Side products like 1,3-adamantanediacetic acid (CAS 17768-28-4) may form due to over-sulfonation. Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1). Optimize quenching steps (e.g., rapid cooling to 0°C) to arrest intermediate oxidation. LC-MS/MS can detect trace by-products (<0.5% abundance) for process refinement .

Q. What mechanistic insights explain the regioselectivity of sulfonation in adamantane derivatives?

The rigid adamantane cage directs electrophilic attack to the tertiary C1 position due to steric and electronic factors. Computational studies (DFT) show higher electron density at C1, favoring sulfonyl chloride formation. Isotopic labeling (e.g., deuterated adamantane) and X-ray crystallography (as in N-(Adamantan-1-yl)-2-chloroacetamide structures) validate this selectivity .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

Variations often arise from polymorphic forms or residual solvents. Reproduce measurements using DSC (differential scanning calorimetry) for precise melting ranges. Cross-validate NMR spectra with deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS). Collaborative inter-laboratory studies (as in Acta Crystallographica protocols) improve data reliability .

Q. What strategies optimize this compound’s reactivity in nucleophilic substitutions for drug discovery?

Activate the sulfonyl chloride with catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity. Solvent polarity adjustments (e.g., switching from THF to DMF) improve reaction rates with hindered amines. Kinetic studies (via in situ IR) can identify rate-limiting steps, enabling temperature/pH optimization .

Methodological Guidelines

- Experimental Design : Include controls (e.g., reaction without catalyst) and triplicate runs to assess reproducibility .

- Data Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in spectral or melting point data .

- Safety Compliance : Adhere to REACH and OSHA HCS standards for waste disposal and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro